![molecular formula C18H19N3O4 B5607387 2-{4-[2-(4-ethoxybenzoyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5607387.png)
2-{4-[2-(4-ethoxybenzoyl)carbonohydrazonoyl]phenoxy}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-{4-[2-(4-ethoxybenzoyl)carbonohydrazonoyl]phenoxy}acetamide involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For instance, derivatives of pyrazole-acetamide, which share structural similarities with the target compound, are synthesized and characterized by various spectroscopic techniques, indicating a complex synthesis route involving coordination with metal ions and the formation of supramolecular architectures through hydrogen bonding (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds features coordination complexes with metals, showcasing a diverse range of geometries and coordination environments. For example, complexes demonstrated in studies involve octahedral and square planar geometries, highlighting the versatility of these compounds in forming varied molecular structures (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to this compound often result in the formation of coordination complexes with significant antioxidant activity. This suggests potential chemical reactivity towards free radicals and the ability to form stable complexes with metal ions, which could be leveraged in materials science and pharmacology (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of their supramolecular assemblies. The detailed crystal packing analysis reveals the role of hydrogen bonding in stabilizing the supramolecular architectures, which could affect their solubility and melting points (Chkirate et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and antioxidant activity, are crucial in determining the applications of these compounds. The antioxidant activity is particularly noteworthy, as it suggests potential applications in pharmacology and materials science where oxidative stress mitigation is crucial (Chkirate et al., 2019).
properties
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-24-15-9-5-14(6-10-15)18(23)21-20-11-13-3-7-16(8-4-13)25-12-17(19)22/h3-11H,2,12H2,1H3,(H2,19,22)(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWJSEZWRJTGBZ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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